molecular formula C15H15ClN2O2 B1348463 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine CAS No. 355383-31-2

2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine

Cat. No. B1348463
M. Wt: 290.74 g/mol
InChI Key: LEGVWEYPZMWVER-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as N-nitro-4-chlorophenylethanamine or NNCPE, is an organic compound with a general formula of C11H12ClN3O2. It is an aromatic amine, which is a class of compounds containing both an amine group and an aromatic ring. NNCPE is a versatile compound, with applications in a wide range of scientific research areas.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine can be achieved through a multi-step process involving the reaction of a chlorobenzene derivative with an amine and a nitrobenzene derivative.

Starting Materials
4-chlorobenzaldehyde, ethylamine, 3-nitrobenzaldehyde, sodium triacetoxyborohydride, acetic acid, sodium hydroxide, chloroethane

Reaction
Step 1: Synthesize 4-chlorobenzylamine by reducing 4-chlorobenzaldehyde with sodium triacetoxyborohydride in acetic acid., Step 2: React 4-chlorobenzylamine with 3-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine., Step 3: Quaternize 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine with chloroethane to form a quaternary ammonium salt, which can be used for further chemical modifications.

Scientific Research Applications

NNCPE has a wide range of applications in scientific research. It is used as a reagent to detect the presence of amino acids and proteins, as well as to measure the concentration of certain enzymes. NNCPE is also used in the synthesis of other compounds, such as 4-chloro-3-nitrobenzaldehyde and 3-nitro-4-chlorophenylacetic acid. In addition, NNCPE has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsant drugs.

Mechanism Of Action

NNCPE is an aromatic amine, which means that it can act as an electron donor or acceptor in chemical reactions. Its electron donating properties make it useful for the synthesis of other compounds. NNCPE can also act as a catalyst in certain reactions, such as the reduction of nitro groups to amines.

Biochemical And Physiological Effects

NNCPE has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. In addition, NNCPE has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.

Advantages And Limitations For Lab Experiments

NNCPE has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. In addition, it is stable and non-toxic. However, NNCPE can be expensive and can be difficult to handle due to its low solubility in water.

Future Directions

There are several potential future directions for research on NNCPE. One potential direction is to further investigate its effects on biochemical and physiological processes, such as its effects on MAO and its anti-inflammatory and analgesic effects. Another potential direction is to investigate its potential applications in the synthesis of other compounds, such as pharmaceuticals. Additionally, further research could be done on its mechanism of action and its potential uses as a catalyst in other reactions.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVWEYPZMWVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366358
Record name 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine

CAS RN

355383-31-2
Record name 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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